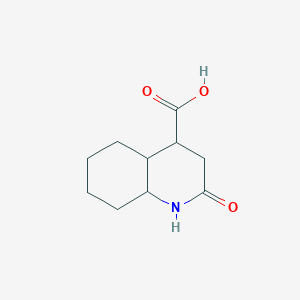
2-Oxo-decahydroquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-decahydroquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H15NO3 . It is used in various pharmaceutical testing . The compound is a conjugate acid of a 2-oxo-1,2-dihydroquinoline-4-carboxylate .
Molecular Structure Analysis
The InChI code for 2-Oxo-decahydroquinoline-4-carboxylic acid is 1S/C10H15NO3/c12-9-5-7 (10 (13)14)6-3-1-2-4-8 (6)11-9/h6-8H,1-5H2, (H,11,12) (H,13,14) and the InChI key is KZIFWTRFOOLYIE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of 2-Oxo-decahydroquinoline-4-carboxylic acid is 197.23 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
A study by Hayani et al. (2021) described the synthesis of new 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives. These were synthesized through esterification of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with various alcohols, followed by alkylation reactions. The molecular docking study of these derivatives showed potential interactions with protein database inhibitors, highlighting their potential in therapeutic applications (Hayani et al., 2021).
Antagonist Activity at NMDA Receptor
Carling et al. (1992) synthesized 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives from kynurenic acid, evaluating them for antagonist activity at the glycine site on the NMDA receptor. The study found that certain structural modifications in these derivatives affected their potency and stereoselectivity, providing insights into the structural requirements for binding to the NMDA receptor (Carling et al., 1992).
Antibacterial Activity
Research by Glushkov et al. (1988) on 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives led to the development of antibacterial agents such as oxolinic acid, norfloxacin, and cyprofloxacin. The study underscores the importance of the quinoline carboxylic acid structure in developing new analogs with high antibacterial activity (Glushkov et al., 1988).
Breast Anticancer Activity
A study by Gaber et al. (2021) aimed to synthesize new 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and test their anticancer effect against the breast cancer MCF-7 cell line. The results indicated significant anticancer activity for some of these compounds, demonstrating the potential of these derivatives in cancer therapy (Gaber et al., 2021).
Analgesic Properties
Ukrainets et al. (2008) prepared derivatives of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, including 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, and compared their diuretic properties with similar compounds. This study contributes to understanding the structure-biological activity relationship of these compounds (Ukrainets et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h6-8H,1-5H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIFWTRFOOLYIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(CC(=O)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-decahydroquinoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

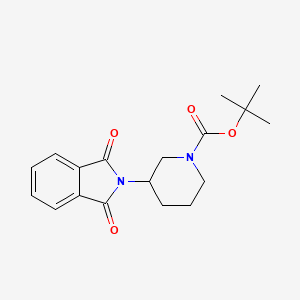
![1-(4-Methoxyphenyl)-3-[(4-methylpiperazino)methyl]-4-phenyl-2-azetanone](/img/structure/B2424137.png)
![7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride](/img/structure/B2424138.png)
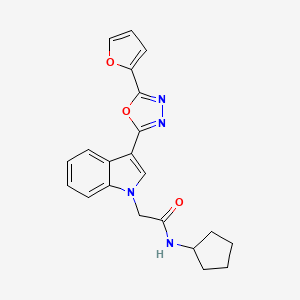
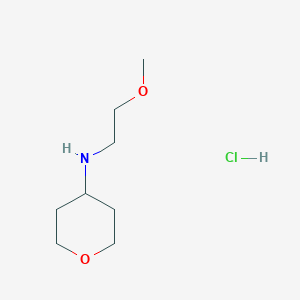
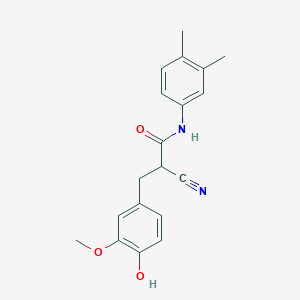
![Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2424144.png)
![4-allyl-3-[(3,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B2424146.png)
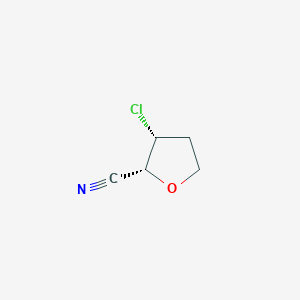
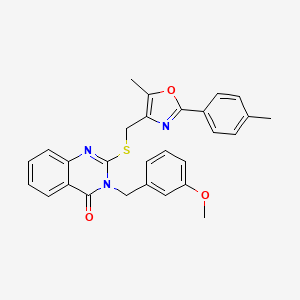
![methyl 3-[6-(cyclohexylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2424154.png)
![2-(4-{[2,2-Bis(furan-2-yl)ethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2424156.png)
![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2424157.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-methoxybenzamide](/img/structure/B2424158.png)